Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is a chemical compound with a complex structure that includes a pyridine ring, an imidazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then reacted with ethyl imidazole-5-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-chloropyridin-2-yl)acetate: A related compound with similar structural features but different functional groups.
Ethyl 2-(6-chloropyridin-2-yl)propanoate: Another similar compound with a propanoate ester group instead of an imidazole ring.
Uniqueness
Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical properties and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Biological Activity
Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems.
- Chloropyridine Substituent : Enhances the compound's interaction with biological targets.
The molecular formula is C13H14ClN3O2, and it has a molecular weight of approximately 281.72 g/mol.
Research indicates that compounds with imidazole moieties often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, a related imidazole derivative demonstrated significant antiproliferative effects against HeLa cells with an IC50 value of 3.24 µM, indicating strong potential for therapeutic applications in oncology .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Activity | Target/Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | HeLa | 3.24 | Apoptosis induction |
Anticancer | A549 | 18.53 | Cell cycle arrest |
Enzyme Inhibition | SARS-CoV-2 Mpro | 66.9 | Competitive inhibition |
Case Studies
-
Anticancer Studies :
A study on imidazole derivatives highlighted the structure–activity relationship (SAR) that showed how variations in substituents affected anticancer activity. Compounds were tested against multiple cancer cell lines, revealing that the presence of specific functional groups significantly influenced their potency . -
Enzyme Inhibition :
Research into the inhibition of SARS-CoV-2 Mpro found that related imidazole compounds exhibited varying degrees of inhibitory activity, suggesting a potential pathway for developing antiviral agents . The binding affinity was measured using surface plasmon resonance (SPR), indicating weak to moderate affinities, which could be optimized through further chemical modifications.
Properties
Molecular Formula |
C13H14ClN3O2 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
ethyl 2-(6-chloropyridin-2-yl)-3-ethylimidazole-4-carboxylate |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17-10(13(18)19-4-2)8-15-12(17)9-6-5-7-11(14)16-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
LJVIAZAABUZTEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1C2=NC(=CC=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
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